(R)-2-Amino-3-ethylpentanoic acid

Description

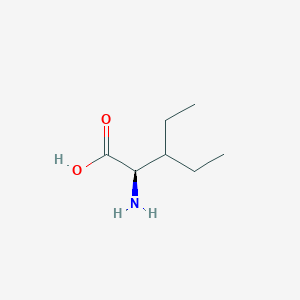

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578880 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-61-1 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-3-ethylpentanoic Acid: A Technical Guide on Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic, β-branched α-amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of two adjacent chiral centers, necessitate a thorough understanding of its stereochemistry for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the molecule's structure, stereochemical complexity, methods for its stereoselective synthesis, and analytical techniques for its characterization. The content is tailored for professionals in the pharmaceutical and life sciences sectors, offering insights into the causality behind experimental choices and emphasizing the importance of stereochemical control in drug discovery.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as 3-Ethyl-D-norvaline and D-β,β-Diethylalanine, is an organic compound with the molecular formula C7H15NO2.[1] Its structure features a pentanoic acid backbone with an amino group at the α-carbon (C2) and an ethyl group at the β-carbon (C3).[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [2] |

| Molecular Formula | C7H15NO2 | [2][3][4] |

| Molecular Weight | 145.20 g/mol | [2][4][5] |

| CAS Number | 14328-61-1 | |

| Appearance | White solid | [1] |

| Melting Point | 155-157°C | [1] |

| PSA (Polar Surface Area) | 63.32 Ų | [3] |

| Predicted LogP | 1.53480 | [3] |

The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion in aqueous solutions.[6]

The Criticality of Stereochemistry

The defining structural characteristic of 2-amino-3-ethylpentanoic acid is the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. The designation "(R)" in the topic of this guide refers to the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog priority rules.

The β-carbon is the first carbon of the R group, adjacent to the α-carbon.[7] The presence of an ethyl group at this position makes it a β-branched amino acid. Unlike isoleucine, which has a methyl group at the β-position, this compound possesses an ethyl group, influencing its conformational flexibility and interaction with biological targets.[7]

The stereochemistry at both C2 and C3 is crucial, as different stereoisomers can have vastly different biological activities. For instance, in natural systems, only L-isoleucine (the 2S,3S-configuration) is incorporated into proteins.[6] Non-proteinogenic amino acids with defined stereochemistry are essential building blocks for the synthesis of stereospecific drugs and bioactive peptides.[8]

Caption: 2D representation of this compound highlighting the chiral centers.

Strategies for Asymmetric Synthesis

Synthesizing a specific stereoisomer of a β-branched amino acid is a significant challenge in organic chemistry.[9] The goal is to control the formation of both chiral centers with high diastereo- and enantioselectivity. Several methods can be employed to achieve this.

Chiral Auxiliary-Mediated Synthesis

This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur stereoselectively. After the desired stereocenters are established, the auxiliary is removed. This method provides a reliable way to produce enantiomerically pure amino acids.

Enantioselective Catalysis

Modern synthetic methods often rely on chiral catalysts to achieve high levels of stereocontrol. These methods are generally more atom-economical.

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral transition metal catalyst. For example, complexes of rhodium(I) with chiral phosphine ligands like DiPAMP have proven highly effective for the enantioselective synthesis of amino acids.[10]

Biocatalysis: Enzymes, being inherently chiral, are excellent catalysts for stereoselective transformations. Transaminases, for instance, can be used for the dynamic kinetic resolution of α-keto acids to produce β-branched amino acids with high diastereo- and enantioselectivity.[9] This approach is particularly valuable for its high specificity and operation under mild conditions.

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

Analytical and Chiral Separation Techniques

The characterization and confirmation of the stereochemical purity of the synthesized amino acid are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Chiral Chromatography

Chiral chromatography is the gold standard for separating and quantifying stereoisomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers and diastereomers.[11] Various types of CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, can be used to achieve baseline separation of the different stereoisomers.[11]

-

Gas Chromatography (GC): Chiral GC columns can also be employed for the separation of volatile derivatives of the amino acid.

The choice of the analytical method depends on the specific properties of the amino acid and its derivatives. The development of robust analytical methods is crucial for quality control in both research and manufacturing settings.

Table 2: Analytical Techniques for Chiral Analysis

| Technique | Purpose | Key Information Provided |

| Chiral HPLC | Separation and quantification of stereoisomers | Enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) |

| Chiral GC | Separation of volatile derivatives | High-resolution separation of stereoisomers |

| NMR with Chiral Shift Reagents | Determination of enantiomeric purity | Splitting of signals for different enantiomers |

| X-ray Crystallography | Absolute configuration determination | Unambiguous 3D structure of a crystalline sample |

Applications in Drug Development

As a non-proteinogenic amino acid, this compound serves as a valuable building block in medicinal chemistry.[1] Its unique side chain can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, and potentially improved pharmacological properties. These modifications can lead to the development of novel drug candidates with increased efficacy and better pharmacokinetic profiles. It is also used as an intermediate in the synthesis of more complex pharmaceutical compounds.[1]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. A comprehensive understanding of its structure, stereochemistry, and synthetic methodologies is essential for its effective utilization. The ability to produce this amino acid in a stereochemically pure form opens up new avenues for the design and synthesis of innovative therapeutics. Continued advancements in asymmetric synthesis and chiral analysis will further facilitate the exploration of this and other β-branched amino acids in medicinal chemistry.

References

-

PubChem. (2R)-2-amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. Retrieved from [Link]

-

PubChem. 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. D-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

-

Zhang, C., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 8(11), 10191-10196. Retrieved from [Link]

-

PubChem. (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Holeček, M. (2022). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Journal of Biological Engineering, 16(1), 23. Retrieved from [Link]

-

Shapiro, G., et al. (1994). A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. The Journal of Organic Chemistry, 59(21), 6362–6373. Retrieved from [Link]

-

Reddit. (2021, January 18). Could someone explain this to me? I'm confused. I thought Leucine, Valine and Isoleucine were the only branched side chain AA. Not sure what I'm missing here. [Online forum post]. r/Mcat. Retrieved from [Link]

-

Stenutz, R. (n.d.). (2R,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

-

OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]

- 2. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc [chemsrc.com]

- 4. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Significance of Non-Proteinogenic Amino Acids

An In-depth Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of interest in synthetic chemistry and pharmaceutical development.

In the realm of biochemistry and pharmaceutical sciences, the focus has traditionally been on the 20 proteinogenic amino acids that constitute the building blocks of proteins. However, the field of non-proteinogenic amino acids (npAAs) is rapidly expanding, offering novel structural motifs for the design of peptidomimetics, therapeutic agents, and chiral catalysts.[1] These unique amino acids, not found in naturally occurring proteins, provide chemists and pharmacologists with a vast toolbox to modulate the pharmacological and physicochemical properties of bioactive molecules.

This compound, a chiral npAA, represents a valuable building block in this context. Its distinct stereochemistry and alkyl side chain offer opportunities for creating complex molecular architectures with tailored biological activities. This guide will delve into the technical aspects of this compound, from its fundamental properties to its synthesis and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 14328-61-1 | [2][3] |

| Molecular Formula | C7H15NO2 | [2][3] |

| Molecular Weight | 145.20 g/mol | [3][4] |

| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [3] |

| Synonyms | 3-ethyl-D-Norvaline, D-β,β-Diethylalanine, R-Ethylnorvaline | [2] |

| Melting Point | 155-157°C | [2] |

| Appearance | White solid | [2] |

| Storage Temperature | Refrigerator | [2][5] |

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry.[1] While a specific, detailed industrial synthesis protocol for this compound is not publicly available, several general strategies for the enantioselective synthesis of α-amino acids can be applied. These methods are crucial for obtaining the desired (R)-enantiomer with high purity.

One prominent approach involves the catalytic enantioselective α-amination of carboxylic acids.[1] This method utilizes a transition metal catalyst to facilitate a stereocontrolled nitrogen shift, providing access to a wide variety of unnatural α-amino acids.[1] Another powerful technique is the organocatalytic Mannich-type reaction, which allows for the enantioselective addition of a carbon nucleophile to an imine, forming the chiral amino acid backbone.[6][7]

Below is a generalized workflow for the enantioselective synthesis of a non-proteinogenic amino acid like this compound, inspired by modern synthetic methodologies.

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Chiral Analysis and Purification

Ensuring the enantiomeric purity of this compound is paramount for its application in drug development, as different enantiomers can have vastly different biological activities. Chiral chromatography is the cornerstone for both the analysis and purification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[8]

Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol provides a general framework for the chiral separation of amino acids. Optimization for this compound may be required.

-

Column: Astec CHIROBIOTIC® T (or equivalent macrocyclic glycopeptide-based column).[8]

-

Mobile Phase: A simple LC-MS compatible mobile phase, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector. The pH of the mobile phase is a critical parameter to control the ionization state of the amino acid.[9]

-

Detection: UV detection at an appropriate wavelength or mass spectrometry (MS) for higher sensitivity and specificity. For derivatized amino acids, fluorescence detection can be employed.[10]

-

Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and perform a gradient or isocratic elution to separate the enantiomers.

-

Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

Caption: The fundamental principle of chiral separation by HPLC.

Other Chiral Separation Techniques

Besides HPLC, other techniques like capillary electrophoresis (CE) can be employed for the chiral resolution of amino acids.[11] CE methods can offer high resolution and require minimal sample volume.[11] For preparative scale purification, techniques such as simulated moving bed (SMB) chromatography can be considered for industrial applications.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical industry.[2]

Building Block in Organic Synthesis

The unique structure of this npAA, with its defined stereocenter and alkyl side chain, makes it an attractive starting material for the synthesis of complex organic molecules.[2] It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and novel biological activities. The use of npAAs can lead to the development of peptide-based drugs with improved pharmacokinetic profiles.[12]

Pharmaceutical Intermediate

In drug development, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its incorporation into a drug molecule can influence its binding affinity to biological targets, its metabolic stability, and its overall efficacy. The development of prodrugs using amino acid moieties is a common strategy to improve drug delivery and bioavailability.[13]

Caption: The role of this compound in the drug development process.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, typically in a refrigerator, to maintain its stability.[2][5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

-

Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications.

-

Chiral Separation of Amino Acid Enantiomers. CRC Press.

-

Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature.

-

Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem.

-

Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.

-

Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry.

-

Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.

-

Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate.

-

14328-61-1 | this compound. Ambeed.com.

-

Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In Catalytic Cascades. Sci-Hub.

-

This compound | C7H15NO2. PubChem.

-

14328-54-2, 2-AMINO-3-ETHYL-PENTANOIC ACID Formula. ECHEMI.

-

2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem.

-

2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Chemsrc.

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.

-

(S)-2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem.

-

D-2-Amino-3-ethylpentanoic acid. LookChem.

-

2-Amino-3-ethyl-pentanoic acid. Suzhou Allbio Pharm Co., Ltd.

-

2-AMINO-3-ETHYL-PENTANOIC ACID | 14328-54-2. ChemicalBook.

-

Amino Acids in the Development of Prodrugs. MDPI.

-

Amino Acid Analysis. Agilent.

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]

- 3. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-2-Amino-3-ethylpentanoic acid, CasNo.14328-61-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. agilent.com [agilent.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]

A Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid for Advanced Research

Abstract

(R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its unique β,β-diethyl substitution offers a valuable scaffold for creating novel peptides and small molecules with tailored pharmacological profiles. Unlike natural amino acids, its incorporation can enhance metabolic stability, enforce specific peptide conformations, and improve binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of this compound, including its detailed nomenclature, physicochemical properties, and a field-proven, step-by-step protocol for its stereoselective synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of advanced non-natural amino acids.

Nomenclature and Chemical Identity

Precise identification is critical in chemical synthesis and regulatory documentation. This compound is known by several synonyms and is cataloged under various chemical identifiers. The '(R)' designation specifies the stereochemical configuration at the α-carbon, which is crucial for its biological activity and interaction with chiral macromolecules.

| Identifier Type | Value | Source |

| Primary Name | This compound | - |

| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [4] |

| CAS Number | 14328-61-1 | [4][5] |

| PubChem CID | 15852244 | [4] |

| Molecular Formula | C7H15NO2 | [4][5] |

| Common Synonyms | D-2-Amino-3-ethylpentanoic acid, 3-Ethyl-D-norvaline, D-β,β-Diethylalanine | [4][6] |

| Other Identifiers | MFCD07368847, DTXSID50578880 | [4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biochemical assays. The data below are computed properties sourced from authoritative chemical databases.

| Property | Value | Unit | Source |

| Molecular Weight | 145.20 | g/mol | [4] |

| Monoisotopic Mass | 145.110278721 | Da | [4] |

| XLogP3 | -1.4 | - | [4] |

| Hydrogen Bond Donor Count | 2 | - | [4] |

| Hydrogen Bond Acceptor Count | 3 | - | [4] |

| Rotatable Bond Count | 4 | - | [4] |

| Topological Polar Surface Area | 63.3 | Ų | [4] |

| Melting Point | 155-157 | °C | [6] |

Asymmetric Synthesis: A Protocol Grounded in Evans' Chiral Auxiliary Methodology

The synthesis of enantiomerically pure non-natural amino acids is a formidable challenge. Direct methods often yield racemic mixtures, requiring difficult and costly resolution steps. To achieve high stereochemical fidelity, a diastereoselective approach using a recoverable chiral auxiliary is the industry-standard methodology. The following protocol is based on the highly reliable and extensively documented Evans' chiral auxiliary methodology, which allows for precise control over the stereochemistry at the α-carbon.

The overarching strategy involves four key stages:

-

Chiral Auxiliary Acylation: Covalently attaching the achiral acid chloride (3-ethylpentanoyl chloride) to the chiral oxazolidinone auxiliary.

-

Diastereoselective Azidation: Formation of a chiral enolate and its subsequent reaction with an electrophilic azide source. The steric hindrance from the auxiliary directs the azide to attack from a specific face, establishing the (R)-configuration.

-

Auxiliary Cleavage: Hydrolytic removal of the chiral auxiliary, which can be recovered and reused.

-

Reduction to Amino Acid: Conversion of the azido group to the primary amine to yield the final product.

Experimental Protocol

Materials and Reagents:

-

3-Ethylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Sodium hexamethyldisilazide (NaHMDS)

-

2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Palladium on carbon (10% Pd/C)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup and purification reagents (solvents, silica gel, etc.)

Step 1: Synthesis of N-(3-Ethylpentanoyl)oxazolidinone

-

Rationale: This step covalently links the achiral acyl group to the chiral auxiliary, creating the substrate for the key stereoselective reaction. The oxazolidinone is chosen for its rigid structure and predictable steric directing effects.

-

To a solution of 3-ethylpentanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield crude 3-ethylpentanoyl chloride.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes to deprotonate the oxazolidinone.

-

Add the crude 3-ethylpentanoyl chloride (dissolved in THF) to the lithium salt solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated oxazolidinone.

Step 2: Diastereoselective Azidation

-

Rationale: This is the critical stereochemistry-defining step. The sodium enolate of the N-acyl imide forms a rigid, chelated structure. The bulky substituents on the chiral auxiliary sterically block one face of the enolate, forcing the electrophilic azide source (Trisyl azide) to approach from the opposite, less-hindered face, thereby ensuring high diastereoselectivity for the desired (R)-configuration at the α-carbon.

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of NaHMDS (1.1 eq) in THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

In a separate flask, dissolve Trisyl azide (1.2 eq) in anhydrous THF at -78 °C.

-

Transfer the enolate solution to the Trisyl azide solution via cannula.

-

Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor by TLC for consumption of the starting material.

-

Quench the reaction by adding glacial acetic acid (2.0 eq). Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Perform an aqueous workup and purify the crude product by flash column chromatography to isolate the N-(α-azidoacyl)oxazolidinone.

Step 3 & 4: Auxiliary Cleavage and Reduction

-

Rationale: The auxiliary is cleaved under mild basic conditions that do not racemize the newly formed stereocenter. The resulting azido acid is then cleanly reduced to the target primary amine via catalytic hydrogenation.

-

Dissolve the purified N-(α-azidoacyl)oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate to remove the recovered chiral auxiliary.

-

The aqueous layer now contains the crude (R)-2-azido-3-ethylpentanoic acid. This can be used directly in the next step.

-

To the aqueous solution of the azido acid, add 10% Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with water.

-

Lyophilize or carefully concentrate the aqueous solution to yield the final product, this compound.

Applications in Drug Discovery

Non-natural amino acids like this compound are powerful tools for innovating drug design.[2] Their incorporation into peptide-based therapeutics can confer significant advantages over natural counterparts.[1]

-

Enhanced Proteolytic Stability: The unique side chain can sterically hinder the approach of proteases, increasing the in-vivo half-life of peptide drugs.[7]

-

Conformational Constraint: The bulky β,β-diethyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.

-

Increased Lipophilicity: The ethyl groups increase the lipophilicity of the amino acid residue, which can be tuned to improve membrane permeability and oral bioavailability of a drug candidate.

-

Scaffold for Novel Pharmacophores: It serves as a chiral building block for the synthesis of complex small molecules where the defined stereocenter is essential for activity.[6]

The ability to move beyond the 20 canonical amino acids provides medicinal chemists with an expanded toolkit to address complex biological challenges and design next-generation therapeutics.[2]

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. Available at: [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]

-

This compound | C7H15NO2 | CID 15852244. PubChem. Available at: [Link]

-

Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of α-Amino Acids [cjcu.jlu.edu.cn]

- 2. renyi.hu [renyi.hu]

- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 4. sci-hub.st [sci-hub.st]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Synthetic Landscape: A Guide to the Precursors of 3-Ethyl-D-norvaline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-D-norvaline, a non-proteinogenic α-amino acid, represents a class of chiral building blocks of increasing importance in medicinal chemistry and drug development. Its unique structural features, particularly the ethyl group at the C3 position, offer opportunities to modulate the pharmacological properties of peptide-based therapeutics and other bioactive molecules. The stereospecific synthesis of this compound, however, presents significant challenges. This guide provides a comprehensive overview of the key precursors and synthetic strategies employed in the preparation of 3-Ethyl-D-norvaline, with a focus on the underlying principles that govern stereochemical control.

Non-proteinogenic amino acids are widely found in biologically active peptides and serve as crucial components in the design of novel pharmaceuticals. The ability to synthesize enantiomerically pure forms of these amino acids is paramount to understanding their structure-activity relationships and developing effective therapeutic agents.

Core Synthetic Strategies and Key Precursors

The synthesis of 3-Ethyl-D-norvaline, and chiral α-amino acids in general, can be broadly categorized into several key approaches. Each strategy relies on specific precursors that dictate the reaction pathway and the ultimate stereochemical outcome.

Chiral Auxiliary-Mediated Synthesis

A robust and widely adopted strategy for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral organic molecules that are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired chiral center is established, the auxiliary is cleaved to yield the enantioenriched product.

Key Precursors:

-

Glycine Enolate Equivalents: These are typically derived from the Schiff base of glycine or N-acylated glycine derivatives.

-

Chiral Auxiliaries: Common examples include Evans oxazolidinones, Schöllkopf bis-lactim ethers, and Oppolzer's camphorsultams. A newer generation of auxiliaries, such as (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has also been developed.

-

Electrophiles: For the synthesis of 3-Ethyl-D-norvaline, an ethylating agent is required to introduce the C3-ethyl group. This is typically an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The general workflow for this approach is depicted below:

Figure 1: General workflow for chiral auxiliary-mediated synthesis of 3-Ethyl-D-norvaline.

The success of this method hinges on the high diastereoselectivity of the alkylation step, which is directed by the steric and electronic properties of the chiral auxiliary. The choice of auxiliary and reaction conditions is critical for achieving the desired stereochemical outcome. For instance, proline-derived ligands have shown excellent stereo-controlling ability in the synthesis of α-amino acids.

Asymmetric Strecker Reaction

The Strecker reaction, a classic method for amino acid synthesis, can be rendered asymmetric through the use of a chiral amine as an auxiliary. This approach has been successfully applied to the synthesis of 3-ethyl-L-norvaline and can be adapted for the D-enantiomer by using the corresponding chiral amine.

Key Precursors:

-

Aldehyde: 2-Ethylbutyraldehyde serves as the starting aldehyde.

-

Cyanide Source: Potassium cyanide or sodium cyanide is typically used.

-

Chiral Amine: An enantiomerically pure amine, such as (R)-(+)-α-methylbenzylamine, acts as the chiral auxiliary to direct the stereoselective addition of cyanide.

The reaction proceeds through the formation of a chiral imine intermediate, followed by the diastereoselective addition of cyanide to form an α-amino nitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target amino acid. A key advantage of this method is the potential for crystallization-induced asymmetric transformation, which can significantly enhance the yield and diastereomeric ratio of the desired amino nitrile intermediate.

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | 2-Ethylbutyraldehyde, (R)-(+)-α-methylbenzylamine | Chiral Imine | Formation of a stereochemically defined imine. |

| 2 | Chiral Imine, Potassium Cyanide | Diastereomeric α-Amino Nitriles | Diastereoselective addition of cyanide. |

| 3 | α-Amino Nitrile Mixture | Enantiomerically Enriched α-Amino Nitrile | Crystallization-induced asymmetric transformation. |

| 4 | Enriched α-Amino Nitrile | 3-Ethyl-D-norvaline | Hydrolysis of the nitrile and removal of the chiral auxiliary. |

Table 1: Key steps in the asymmetric Strecker synthesis of 3-Ethyl-D-norvaline.

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amino acids. These methods often exhibit high enantioselectivity and operate under mild reaction conditions.

Key Precursors and Approaches:

-

Racemic N-acyl Amino Acids and Acylases: This method involves the enzymatic resolution of a racemic mixture of N-acyl-3-ethyl-norvaline. An acylase, often from Aspergillus or Penicillium species, selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting D-enantiomer can then be separated and deprotected.

-

α-Keto Acids and Transaminases: D-amino acid transaminases (D-AATs) can catalyze the stereospecific amination of an α-keto acid precursor to the corresponding D-amino acid. The precursor for 3-Ethyl-D-norvaline would be 2-keto-3-ethylpentanoic acid.

-

Dynamic Kinetic Resolution: This approach combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. For example, a D-aminopeptidase could be used to hydrolyze the D-amide of racemic 3-ethyl-norvaline amide, while a racemase simultaneously converts the L-amide to the D-amide. The "hydantoinase process" is another industrially relevant dynamic kinetic resolution method that can be applied to the synthesis of various D-amino acids.

Figure 2: Workflow for the enzymatic resolution of racemic N-acyl-3-ethyl-norvaline.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. Certain amino acids or their derivatives can serve as valuable chiral building blocks. While a direct conversion from a common amino acid to 3-Ethyl-D-norvaline is not straightforward, multi-step synthetic sequences starting from chiral precursors are feasible.

Potential Chiral Pool Precursors:

-

D-amino acids: A readily available D-amino acid could potentially be elaborated through a series of stereochemically controlled reactions to introduce the 3-ethyl group.

-

Carbohydrates: The rich stereochemistry of sugars can be harnessed to construct the chiral backbone of the target amino acid.

These approaches often involve more complex synthetic routes but can provide access to highly functionalized and stereochemically complex non-proteinogenic amino acids.

Conclusion

The synthesis of 3-Ethyl-D-norvaline relies on a diverse array of synthetic strategies, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the desired scale of synthesis, cost-effectiveness, and the availability of starting materials and specialized reagents or enzymes. For researchers and drug development professionals, a thorough understanding of the precursor landscape and the underlying principles of stereocontrol is essential for the successful and efficient production of this valuable chiral building block. Future advancements in catalyst design, particularly in the realm of organocatalysis and biocatalysis, are expected to provide even more efficient and selective routes to 3-Ethyl-D-norvaline and other non-proteinogenic amino acids.

References

- Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. *

An In-depth Technical Guide to the Biological Activity of (R)-2-Amino-3-ethylpentanoic Acid

This guide provides a comprehensive technical overview of (R)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. We will delve into its structural significance, its primary role as a unique building block in peptide synthesis, and the methodologies to explore the biological activity of peptides containing this novel component.

Introduction: The Significance of Non-Natural Amino Acids

In the quest for novel therapeutics, the limitations of the 20 canonical amino acids have become increasingly apparent. Non-natural amino acids (nAAs) offer a powerful tool to overcome these limitations by introducing unique side chains and stereochemistries. This compound, also known as 3-Ethyl-D-norvaline or D-β,β-Diethylalanine, is one such nAA. Its distinct structure, featuring a bulky, hydrophobic diethyl group at the β-carbon and an (R)-configuration at the α-carbon, makes it a compelling candidate for modifying peptide structure and function. The incorporation of nAAs like this compound can enhance proteolytic stability, modulate receptor binding affinity and selectivity, and introduce novel functionalities into peptides[1][2][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| CAS Number | 14328-61-1 | PubChem |

| Synonyms | 3-Ethyl-D-norvaline, D-β,β-Diethylalanine | LookChem |

| Structure |  | PubChem |

The Core Application: A Building Block for Bioactive Peptides

While direct evidence for the intrinsic biological activity of free this compound is limited, its primary significance lies in its role as a synthetic building block for creating novel peptides with tailored biological activities[4]. The introduction of this nAA into a peptide sequence can confer several advantageous properties.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The unique D-configuration of the alpha-carbon in this compound renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

Modulating Biological Activity

The bulky and hydrophobic diethyl side chain can significantly influence the conformation of a peptide, thereby altering its interaction with biological targets such as receptors or enzymes. This can lead to:

-

Increased potency: By promoting a bioactive conformation that binds more tightly to its target.

-

Altered selectivity: By favoring binding to one receptor subtype over another.

-

Novel mechanisms of action: By enabling interactions not possible with natural amino acids.

The incorporation of non-natural amino acids has been shown to modulate the antibiofilm and immunomodulatory activities of synthetic host defense peptides[2].

Experimental Workflow: From Synthesis to Biological Evaluation

The exploration of the biological activity of this compound is intrinsically linked to the synthesis and testing of peptides that contain this amino acid. Below is a detailed experimental workflow.

Sources

- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc [chemsrc.com]

(R)-2-Amino-3-ethylpentanoic acid discovery and history

An In-Depth Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid: Synthesis, Characterization, and Application

Introduction

This compound, also known by synonyms such as 3-Ethyl-D-norvaline and D-β,β-Diethylalanine, is a non-proteinogenic α-amino acid.[1][2] Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, non-proteinogenic amino acids (NPAAs) represent a vast chemical space utilized in nature and the laboratory for a multitude of functions.[3][4][5] NPAAs are pivotal in modern drug discovery and biotechnology, where their incorporation into peptides can significantly enhance metabolic stability, improve bioavailability, and confer unique conformational constraints.[6] this compound, with its distinct β-branched, stereochemically defined structure, serves as a valuable chiral building block for the synthesis of complex organic molecules, including novel peptide therapeutics.[2] This guide provides a comprehensive technical overview of its historical context, stereoselective synthesis, analytical characterization, and applications for researchers and drug development professionals.

Historical Context and First Synthesis

A specific, seminal "discovery" paper for this compound is not prominently documented, a common characteristic for many specialized, non-natural amino acids. Its history is interwoven with the broader development of asymmetric synthesis methodologies for α-amino acids throughout the 20th and 21st centuries. The increasing demand for enantiomerically pure NPAAs as components of drug candidates spurred chemists to develop robust and stereocontrolled synthetic routes.

Key methodologies applicable to the synthesis of such β-branched chiral amino acids include:

-

The Strecker Synthesis: One of the oldest and most versatile methods for amino acid synthesis. The development of asymmetric variants, using chiral auxiliaries or catalysts, allows for the production of single enantiomers.

-

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-dehydro amino acid precursors using chiral metal catalysts (e.g., Rhodium-based) is a powerful industrial method.[7]

-

Biocatalytic Methods: The use of enzymes, such as aminotransferases, has emerged as a highly efficient and stereoselective method for producing chiral amines and amino acids.[8]

A practical, scalable synthesis for the corresponding L-enantiomer, 3-ethyl-L-norvaline, was developed in 2006 for a drug development program, highlighting the compound's importance as a pharmaceutical intermediate. This synthesis utilized a diastereoselective Strecker reaction, which can be adapted to produce the (R)-enantiomer by selecting the appropriate chiral auxiliary.

Stereospecific Synthesis

The most well-documented and practical approach for synthesizing enantiomerically pure 2-Amino-3-ethylpentanoic acid is via a chiral Strecker reaction. This method builds the amino acid backbone from an aldehyde by the addition of cyanide and an amine, with stereocontrol introduced by a chiral amine auxiliary. The following workflow is adapted from a reported synthesis of the L-enantiomer and is a robust pathway to the target (R)-enantiomer.

Synthetic Workflow Diagram

Caption: Asymmetric Strecker synthesis workflow for this compound.

Causality in Experimental Design

-

Choice of Auxiliary: (R)-(+)-α-Methylbenzylamine is selected as the chiral auxiliary. Its (R)-configuration directs the stereochemistry of the newly formed chiral center at the α-carbon, leading preferentially to the desired (R)-amino acid product after deprotection.

-

Strecker Reaction: This three-component reaction is highly efficient for constructing the α-amino nitrile core. It combines the aldehyde (2-ethylbutyraldehyde), the chiral amine, and a cyanide source (KCN) in a single pot.

-

Crystallization-Induced Asymmetric Transformation: A key insight from the synthesis of the L-enantiomer is that the diastereomeric amino nitriles can equilibrate in solution. The desired diastereomer is less soluble and preferentially crystallizes, driving the equilibrium towards its formation. This phenomenon dramatically increases both the chemical yield and the diastereomeric purity of the intermediate, making the process highly efficient.

-

Hydrolysis and Deprotection: The nitrile is hydrolyzed to a carboxylic acid under strong acidic conditions (HCl). The chiral auxiliary is subsequently removed via catalytic hydrogenolysis over a palladium catalyst (Pd/C), which cleaves the benzylic C-N bond without affecting the target molecule's stereocenter.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of chiral amino acids.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule, ensuring all expected protons and carbons are present with the correct chemical shifts and coupling patterns.[3]

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound (145.20 g/mol ).[1][9]

-

Chiral Chromatography: To determine the enantiomeric purity (or enantiomeric excess, ee), the sample is analyzed by high-performance liquid chromatography (HPLC) using a chiral stationary phase. Alternatively, the amino acid can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.[10][11]

-

Polarimetry: As a chiral molecule, this compound rotates plane-polarized light. Measuring the specific rotation provides a macroscopic confirmation of the compound's enantiomeric identity. The sign of rotation will be opposite to its (S)-enantiomer.

Physicochemical Properties

The following table summarizes key physicochemical properties for 2-Amino-3-ethylpentanoic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1][9] |

| Molecular Weight | 145.20 g/mol | [1][9] |

| CAS Number | 14328-61-1 ((R)-enantiomer) | [1][2] |

| 14328-54-2 (racemate) | [9] | |

| Appearance | White solid | [2] |

| Melting Point | 155-157 °C | [2] |

| Computed XLogP3 | -1.4 | [1][9] |

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in synthetic and medicinal chemistry.[2] Its utility stems from the general advantages conferred by NPAAs in peptide-based therapeutics.[6]

-

Improved Proteolytic Stability: Peptides constructed from natural L-amino acids are often rapidly degraded by proteases in the body. Incorporating NPAAs like this one, which have non-standard side chains and D-stereochemistry, can block protease recognition sites, significantly extending the peptide's half-life.

-

Conformational Constraint: The bulky β-diethyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, increasing its binding affinity and selectivity for its target receptor or enzyme.

-

Scaffold for Synthesis: It serves as a versatile intermediate for creating more complex molecules where a chiral amino group and a specific alkyl framework are required.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

(This protocol is adapted for the (R)-enantiomer based on the published procedure for the L-enantiomer)

Step A: Synthesis of (R,R)-2-((1-Phenylethyl)amino)-3-ethylpentanenitrile

-

To a 250 mL round-bottom flask, add (R)-(+)-α-methylbenzylamine hydrochloride (1.0 eq) and water (50 mL).

-

Add 2-ethylbutyraldehyde (1.0 eq) and stir the mixture for 10 minutes at room temperature.

-

In a separate beaker, dissolve potassium cyanide (KCN, 1.1 eq) in water (25 mL) and add this solution dropwise to the reaction flask over 20 minutes. Caution: KCN is highly toxic.

-

Stir the resulting slurry vigorously at room temperature for 48 hours. During this time, the desired diastereomer will preferentially precipitate.

-

Filter the white precipitate, wash with cold water (2 x 30 mL), and dry under vacuum. This yields the crude α-amino nitrile.

-

Recrystallize the solid from a methanol/water mixture (1:1 v/v) to obtain the diastereomerically pure (>99:1 dr) α-amino nitrile intermediate.

Step B: Hydrolysis and Deprotection to Yield this compound

-

Suspend the purified α-amino nitrile (1.0 eq) in concentrated hydrochloric acid (12 M, 10 mL per gram of nitrile).

-

Heat the mixture to reflux (approx. 110 °C) for 24 hours to hydrolyze the nitrile to a carboxylic acid.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.

-

Dissolve the residue in methanol (10 mL per gram) and adjust the pH to ~6 by the dropwise addition of propylene oxide. The intermediate amino acid hydrochloride will precipitate. Filter and dry the solid.

-

Dissolve the intermediate in methanol (20 mL per gram) and add Palladium on carbon (10% Pd/C, 0.05 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours to cleave the α-methylbenzyl auxiliary group.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure. Recrystallize the resulting white solid from ethanol/water to yield pure this compound.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

-

Sample Preparation: Accurately weigh ~1 mg of the final product and dissolve in 1 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Conditions:

-

Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a crown ether or ligand-exchange based column).

-

Mobile Phase: Isocratic elution with an appropriate solvent system (e.g., aqueous acidic buffer with an organic modifier like methanol or acetonitrile). Optimize based on the specific column manufacturer's recommendation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm or Mass Spectrometry.

-

-

Analysis:

-

Inject a standard of the racemic (DL) mixture to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Calculate the enantiomeric excess (ee%) using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100.

-

References

- A practical synthesis of 3-ethyl-L-norvaline. (2006). ElectronicsAndBooks.

-

Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. [Link]

-

Non-proteinogenic amino acids. Grokipedia. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

-

Non-proteinogenic amino acids. Wikipedia. [Link]

-

A practical synthesis of 3-ethyl-L-norvaline | Request PDF. ResearchGate. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]

-

This compound | C7H15NO2. PubChem. [Link]

-

2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem. [Link]

-

2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Chemsrc. [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH. [Link]

-

Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors. PubMed. [Link]

-

Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. [Link]

-

Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem. [Link]

Sources

- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 3-Ethylnorvaline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of 3-ethylnorvaline, a non-proteinogenic amino acid (NPAA). Acknowledging the current lack of direct evidence for its presence in natural systems, this document explores the potential for its existence through hypothetical biosynthetic pathways, drawing parallels with known enzymatic mechanisms for branched-chain amino acid synthesis. We delve into the concept of enzyme promiscuity as a potential route for the formation of 3-ethylnorvaline from common metabolic precursors. Furthermore, this guide details robust analytical methodologies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), that are essential for the future identification and quantification of 3-ethylnorvaline in complex biological and environmental matrices. We also briefly discuss the potential, though speculative, biological activities of this and related compounds. This guide is intended to serve as a foundational resource for researchers interested in the discovery of novel NPAAs and the exploration of their biosynthetic origins and biological functions.

Introduction: The Expanding World of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during ribosomal translation.[1] While the proteome is constructed from a canonical set of 20-22 amino acids, the chemical diversity of NPAAs in nature is vast, with over 500 unique structures identified to date. These compounds are found in a wide array of organisms, including plants, fungi, bacteria, and marine invertebrates, where they fulfill a variety of biological roles. NPAAs can act as metabolic intermediates, signaling molecules, toxins for defense, and components of non-ribosomal peptides with potent biological activities. Their unique structures, often featuring modified side chains, stereochemistries, and backbones, make them a rich source of inspiration for drug discovery and synthetic biology.

The Enigma of 3-Ethylnorvaline: A Naturally Occurring Molecule?

3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) is a C7 α-amino acid. Structurally, it is an analog of the proteinogenic amino acid isoleucine, with an additional ethyl group at the beta-position. Despite its relatively simple structure, a thorough review of the scientific literature and natural product databases reveals a conspicuous absence of evidence for its natural occurrence. Currently, 3-ethylnorvaline is primarily recognized and available as a synthetic compound for research purposes. This lack of identification in natural sources raises the intriguing question of whether it is a truly rare natural product that has so far eluded discovery, or if it is exclusively a product of chemical synthesis.

Hypothetical Biosynthesis of 3-Ethylnorvaline: A Case for Enzyme Promiscuity

The biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine is well-characterized and involves a series of enzymatic reactions starting from common metabolic precursors. We can hypothesize a potential biosynthetic pathway for 3-ethylnorvaline by considering the known promiscuity of some enzymes in these pathways. Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction on a non-canonical substrate.[2][3]

A plausible route for 3-ethylnorvaline biosynthesis could be an extension of the isoleucine pathway, which starts with the condensation of pyruvate and α-ketobutyrate. If the enzyme acetohydroxyacid synthase (AHAS), which catalyzes this initial step, were to accept a larger α-keto acid substrate, such as α-ketovalerate, it could potentially initiate a pathway leading to 3-ethylnorvaline.

Below is a diagram illustrating a hypothetical biosynthetic pathway for 3-ethylnorvaline, leveraging the enzymatic machinery of the isoleucine biosynthesis pathway.

Caption: Hypothetical biosynthetic pathway for 3-ethylnorvaline.

Naturally Occurring Analogs: The Precedent for C7 α-Amino Acids

While 3-ethylnorvaline itself has not been found in nature, the existence of other non-proteinogenic amino acids with seven carbon atoms provides a basis for the plausibility of its natural occurrence. The structural diversity of naturally occurring amino acids is vast, and it is conceivable that C7 α-amino acids like 3-ethylnorvaline exist in specific ecological niches or organisms that have not yet been extensively studied for their metabolomes. Further metabolomic studies of diverse organisms are needed to potentially uncover such novel NPAAs.

Analytical Methodologies for the Detection of 3-Ethylnorvaline

The definitive identification of 3-ethylnorvaline in a natural sample requires sensitive and specific analytical techniques. The following methodologies are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid analysis, derivatization is typically required to increase their volatility.[4][5]

Experimental Protocol: GC-MS Analysis of 3-Ethylnorvaline (with derivatization)

-

Sample Preparation:

-

Extract small molecules from the biological matrix using a suitable solvent system (e.g., methanol/water).

-

Lyophilize the extract to dryness.

-

-

Derivatization:

-

Resuspend the dried extract in a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 100°C for 2-4 hours) to ensure complete derivatization of the amino and carboxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature gradient to separate the derivatized amino acids.

-

The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation pattern can be compared to a synthetic standard of derivatized 3-ethylnorvaline for positive identification.

-

Caption: GC-MS workflow for 3-ethylnorvaline detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized amino acids in their native form, which simplifies sample preparation and avoids potential artifacts from derivatization.[6][7][8]

Experimental Protocol: LC-MS/MS Analysis of Underivatized 3-Ethylnorvaline

-

Sample Preparation:

-

Perform a simple protein precipitation and extraction of the sample with a solvent like acetonitrile or methanol.

-

Centrifuge to remove precipitated proteins and dilute the supernatant if necessary.

-

-

LC Separation:

-

Inject the sample onto a suitable LC column. Hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often used for the separation of polar compounds like amino acids.[9]

-

Use a gradient of aqueous and organic mobile phases to achieve chromatographic separation.

-

-

MS/MS Detection:

-

The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.

-

A specific precursor ion (the molecular ion of 3-ethylnorvaline) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantification.

-

Caption: LC-MS/MS workflow for 3-ethylnorvaline detection.

Table 1: Comparison of Analytical Methods

| Feature | GC-MS | LC-MS/MS |

| Derivatization | Required | Not always required |

| Sample Throughput | Lower | Higher |

| Sensitivity | High | Very High |

| Selectivity | High | Very High (with MS/MS) |

| Instrumentation Cost | Moderate to High | High |

Potential Biological Activities: A Speculative Outlook

While the biological activity of 3-ethylnorvaline remains uncharacterized due to its presumed synthetic origin, we can speculate on its potential roles if it were to be discovered in nature. Many NPAAs with structures analogous to proteinogenic amino acids act as antagonists or inhibitors of metabolic pathways. For instance, 3-ethylnorvaline could potentially interfere with enzymes that process isoleucine or other branched-chain amino acids. It could also be a building block for non-ribosomal peptides, potentially conferring unique properties to these molecules.

Conclusion and Future Research Directions

The natural occurrence of 3-ethylnorvaline remains an open question. This technical guide has highlighted the current lack of evidence while providing a framework for its potential discovery and characterization. Future research in this area should focus on:

-

Targeted Metabolomic Screening: Employing the sensitive analytical methods described herein to screen a wide variety of organisms, particularly those known to produce a rich diversity of secondary metabolites (e.g., actinomycetes, fungi, and marine invertebrates).

-

In Vitro Enzymatic Assays: Testing the substrate promiscuity of enzymes involved in branched-chain amino acid biosynthesis with precursors that could lead to the formation of 3-ethylnorvaline.

-

Synthetic Biology Approaches: Engineering microorganisms with modified biosynthetic pathways to produce 3-ethylnorvaline, which could then be used to study its properties and potential applications.

The search for novel natural products is a continuous endeavor that expands our understanding of the chemical diversity of life and provides new leads for drug development. 3-Ethylnorvaline, while currently a molecule of synthetic origin, represents a tantalizing target in the ongoing exploration of nature's chemical repertoire.

References

-

Gu, L., Jones, A. D., & Last, R. L. (2007). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. Methods in Molecular Biology, 358, 245–256. [Link]

-

Cowan, T. M., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85–109. [Link]

-

Jander, G., & Joshi, V. (2010). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. The Plant Journal, 61(5), 920-929. [Link]

-

Le, A., & Cowan, T. M. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed, 31347112. [Link]

-

Lipes, S. M., et al. (2022). A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. eLife, 11, e77724. [Link]

-

Green, H., et al. (2020). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature Chemical Biology, 16(11), 1231-1239. [Link]

-

Mills, B. (n.d.). The twenty naturally-occuring amino acids. Benjamin-Mills. [Link]

-

Wallace, M. A., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Cell Metabolism, 28(4), 644-655.e5. [Link]

-

Hahne, T., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 997, 1-8. [Link]

-

Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

-

Tsikas, D. (2017). Quantitative GC–MS analysis of amino acids. ResearchGate. [Link]

-

Green, H., et al. (2020). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. PubMed, 32839572. [Link]

-

Cheregi, O. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

-

Harris, R. A., et al. (2005). Branched-chain amino acids: enzyme and substrate regulation. The Journal of Nutrition, 135(6 Suppl), 1527S-30S. [Link]

-

Davidson, M. W. (n.d.). The Amino Acid Collection. Molecular Expressions - Florida State University. [Link]

-

LibreTexts Biology. (2023). 22.2: Biosynthesis of Amino Acids. Biology LibreTexts. [Link]

-

Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

-

Lambris, J. D. (2013). C7. ScienceDirect. [Link]

-

King, M. W. (2023). Amino Acid Biosynthesis: Overview and Insights. The Medical Biochemistry Page. [Link]

-

Li, Y., et al. (2023). Glutamine Modulates mVOC Biosynthesis in Streptomyces alboflavus Through a gluR-Dependent Signaling Pathway and Enhances Its Inhibitory Activity Against Aspergillus flavus. MDPI. [Link]

-

Chen, Z., & Liu, D. (2020). Editorial: Biosynthesis of Amino Acids and Their Derived Chemicals From Renewable Feedstock. Frontiers in Bioengineering and Biotechnology, 8, 622. [Link]

-

The Natural alpha-Amino Acids. (2010, March 11). YouTube. [Link]

Sources

- 1. Molecular Expressions: The Amino Acid Collection [micro.magnet.fsu.edu]

- 2. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]

- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-ethylpentanoic Acid

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the non-proteinogenic amino acid, (R)-2-Amino-3-ethylpentanoic acid. As a chiral building block with increasing relevance in pharmaceutical and biotechnological applications, its unambiguous structural elucidation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and data from structurally analogous compounds. This predictive approach serves as a robust framework for researchers undertaking the de novo characterization of this compound and similar novel molecules.

Molecular Structure and Properties

This compound, also known as 3-Ethyl-D-norvaline, is a chiral, non-proteinogenic α-amino acid. Its structure presents a unique side chain with two ethyl groups attached to the β-carbon, leading to a sterically hindered environment that can impart specific conformational properties to peptides and other molecules where it is incorporated.

Key Molecular Properties:

-

Molecular Formula: C₇H₁₅NO₂[2]

-

Molecular Weight: 145.20 g/mol [2]

-

IUPAC Name: (2R)-2-amino-3-ethylpentanoic acid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of amino acids. Deuterated water (D₂O) is a common choice as it solubilizes the zwitterionic form of the amino acid. However, the labile amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable. The choice between these solvents depends on the specific structural questions being addressed. For routine structural confirmation, D₂O is often sufficient.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a non-proteinogenic amino acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

-

pH Adjustment (Optional): If using D₂O, the pH can be adjusted with dilute DCl or NaOD to ensure solubility and consistency, although for this simple amino acid, it may not be necessary.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition of ¹H NMR Spectrum: Acquire a one-dimensional ¹H NMR spectrum. This provides information on proton environments and their relative numbers through integration.[3]

-

Acquisition of ¹³C NMR Spectrum: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon environments.[3]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted NMR Data and Interpretation